molecular formula C11H9Cl2NO2S2 B2557482 2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 545383-38-8

2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2557482
CAS No.: 545383-38-8
M. Wt: 322.22
InChI Key: SKRYHFIGELLUQX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with thiophen-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the thiophene ring .

Scientific Research Applications

2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. Additionally, the thiophene ring can interact with various molecular pathways, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
  • (2,5-dichloro-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine, hydrochloride

Uniqueness

2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and a thiophene ring, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S2/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRYHFIGELLUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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